Cas no 87694-52-8 (N-Boc-L-valine N'-methoxy-N'-methylamide)

N-Boc-L-valine N'-methoxy-N'-methylamide structure
87694-52-8 structure
Product Name:N-Boc-L-valine N'-methoxy-N'-methylamide
Número CAS:87694-52-8
MF:C12H24N2O4
Megavatios:260.329963684082
MDL:MFCD00151897
CID:708902
PubChem ID:24869466
Update Time:2024-10-26

N-Boc-L-valine N'-methoxy-N'-methylamide Propiedades químicas y físicas

Nombre e identificación

    • Carbamic acid,N-[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethylester
    • BOC-L-LEUCINE N,O-DIMETHYLHYDROXAMIDE
    • Boc-val-n(och3)ch3
    • N-(tert-Butoxycarbonyl)-L-valine N -methoxy-N -methylamide
    • N-(tert-Butoxycarbonyl)-L-valine N′-methoxy-N′-methylamide
    • N-Boc-L-valine N'-methoxy-N'-methylamide
    • tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-methylpropylcarbamate
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-ylcarbamate
    • BOC-LEU-N(OME)ME
    • BOC-LEU-NME(OME)
    • BOC-L-VALINE N,O-DIMETHYLHYDROXAMIDE
    • BOC-L-VALINE N-METHOXY-N-METHYL AMIDE
    • Boc-Val-N(Me)OMe
    • N-(tert-butoxycarbonyl)-L-vali
    • tert-butyl (1S)-1[[methoxy(methyl)amino]carbonyl]-2-methylpropylcarbamate
    • tert-butyl {(S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate
    • (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
    • N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide
    • tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]-2-METHYLPROPYL]CARB
    • 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-tert-Butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • AS-74502
    • N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%
    • (S)-[1-(Methoxy-methyl-carbamoyl)-2-methyl-propyl]-carbamic acid-tert-butyl ester
    • N-alpha-t-Butyloxycarbonyl-N-methyl-N-methoxy-L-valine amide
    • RRBFCGUIFHFYQK-VIFPVBQESA-N
    • (S)-tert-Butyl(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • N2-{[(1,1-dimethylethyl)oxy]carbonyl}-N1-methyl-N1-(methyloxy)-L-valinamide
    • AKOS024386612
    • MFCD00151897
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]-2-METHYLPROPYL]CARBAMATE
    • SCHEMBL1655475
    • 87694-52-8
    • Carbamic acid,[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-,1,1-dimethylethyl ester
    • W17577
    • tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
    • CS-0060835
    • MDL: MFCD00151897
    • Renchi: 1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1
    • Clave inchi: RRBFCGUIFHFYQK-VIFPVBQESA-N
    • Sonrisas: [C@@H](C(C)C)(NC(=O)OC(C)(C)C)C(=O)N(C)OC

Atributos calculados

  • Calidad precisa: 260.17400
  • Masa isotópica única: 260.17360725g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 6
  • Complejidad: 297
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 67.9
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 1.9

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.029 g/mL at 25 °C(lit.)
  • Punto de ebullición: 248 °C(lit.)
  • Punto de inflamación: 华氏:235.4 °F
    摄氏:113 °C
  • índice de refracción: n20/D 1.456(lit.)
  • PSA: 67.87000
  • Logp: 1.94640
  • Actividad óptica: [α]23/D −18.5°, c = 1 in methanol
  • Disolución: 未确定

N-Boc-L-valine N'-methoxy-N'-methylamide Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3

N-Boc-L-valine N'-methoxy-N'-methylamide Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    中国海关编码:

    2924199090

    概述:

    2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Boc-L-valine N'-methoxy-N'-methylamide PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM191813-25g
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
87694-52-8 95%
25g
$323 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-200mg
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
200mg
93.0CNY 2021-08-04
Chemenu
CM191813-25g
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
87694-52-8 95%
25g
$206 2023-02-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-5g
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
5g
783.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-1g
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
1g
249.0CNY 2021-08-04
eNovation Chemicals LLC
D756534-25g
Carbamic acid,[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-,1,1-dimethylethyl ester
87694-52-8 95%
25g
$135 2024-06-06
eNovation Chemicals LLC
D911544-25g
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
87694-52-8 95%
25g
$400 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131475-25g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 97%
25g
¥786.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34000-1g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 95%
1g
¥49.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34000-5g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 95%
5g
¥161.0 2024-07-19

N-Boc-L-valine N'-methoxy-N'-methylamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  35 min, -3 °C; -3 °C → rt; 19 h, rt; 40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Design, synthesis, and biological activity of isosyringolin A
Kitahata, Shun; et al, Organic Letters, 2016, 18(9), 2312-2315

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  Deoxo-Fluor Solvents: Dichloromethane ;  0.25 - 0.5 h, 0 °C
1.2 Solvents: Dichloromethane ;  0.25 h, 0 °C; 0 °C → rt; 6 h, rt
Referencia
[Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides
White, Jonathan M.; et al, Journal of Organic Chemistry, 2004, 69(7), 2573-2576

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2 - 3, cooled
1.3 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, -15 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referencia
Total Synthesis of Syringolin A
Dai, Chunhui; et al, Organic Letters, 2010, 12(15), 3453-3455

Métodos de producción 4

Condiciones de reacción
Referencia
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1.25 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
Referencia
Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II-Design, Synthesis, and Evaluation
Maryska, Michal; et al, Pharmaceuticals, 2021, 14(12),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  overnight, rt
Referencia
Radiolabeled antagonistic bombesin peptidomimetics for tumor targeting
Valverde, Ibai E.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(4), 275-278

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dichloromethane ;  rt
Referencia
α-Aminoxy acids as building blocks for the oxime and hydroxylamine pseudopeptide links. Application to the synthesis of human elastase inhibitors
Vanderesse, Regis; et al, Journal of Peptide Science, 2003, 9(5), 282-299

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  PyBOP Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  overnight, rt
Referencia
Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics
Oueis, Emilia; et al, Angewandte Chemie, 2016, 55(19), 5842-5845

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  16 h, rt
1.2 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 min, rt
1.3 16 h, rt
Referencia
Convenient Synthesis of Alternatively Bridged Tryptophan Ketopiperazines and Their Activities against Trypanosomatid Parasites
Cockram, Peter E.; et al, ChemMedChem, 2022, 17(4),

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Referencia
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 6 - 12 h, reflux
2.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Referencia
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  16 h, rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 min, rt
2.2 16 h, rt
Referencia
Convenient Synthesis of Alternatively Bridged Tryptophan Ketopiperazines and Their Activities against Trypanosomatid Parasites
Cockram, Peter E.; et al, ChemMedChem, 2022, 17(4),

N-Boc-L-valine N'-methoxy-N'-methylamide Raw materials

N-Boc-L-valine N'-methoxy-N'-methylamide Preparation Products

Proveedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd